molecular formula C9H6BrF3O B15312700 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B15312700
M. Wt: 267.04 g/mol
InChI Key: AZZLYRYDJKIBTC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one is a brominated trifluoroacetyl aromatic compound characterized by a trifluoromethyl ketone group attached to a substituted phenyl ring. The phenyl ring features a bromine atom at the meta position and a methyl group at the para position relative to the ketone moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H6BrF3O

Molecular Weight

267.04 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6BrF3O/c1-5-2-6(4-7(10)3-5)8(14)9(11,12)13/h2-4H,1H3

InChI Key

AZZLYRYDJKIBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and trifluoromethyl iodide or trifluoromethyl sulfonic acid as the source of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized products like carboxylic acids.
  • Reduced products like alcohols.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related trifluoroacetylphenyl derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Data Applications/Synthesis Reference
1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one 3-Br, 5-Me C₉H₆BrF₃O Not explicitly reported; inferred similarity to 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-one. Likely intermediate in cross-coupling reactions or drug discovery.
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (1o) 2-Br C₈H₄BrF₃O Boiling point: 230°C (predicted); density: 1.645 g/mL; IR: 1730 cm⁻¹ (C=O). Radical cross-electrophile coupling; precursor for fluorinated pharmaceuticals.
1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one (1p) 3-Br C₈H₄BrF₃O Pale solid; ¹H/¹³C NMR data consistent with meta-substitution effects. Used in Suzuki-Miyaura couplings; intermediate in agrochemical synthesis.
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one 5-Br, 2-F C₈H₃BrF₄O Not fully characterized; supplier data indicates availability for medicinal chemistry. Potential building block for fluorinated bioactive molecules.
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 3-Cl, 5-CF₃ C₉H₃ClF₆O High electron-withdrawing capacity due to CF₃ and Cl substituents. Catalyst in asymmetric synthesis; ligand for transition-metal complexes.
1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-2,2,2-trifluoroethan-1-one 4-(Si-protected CH₂O) C₁₅H₂₁F₃O₂Si Quantitatively synthesized via trifluoroacylation; stable under inert conditions. Protected intermediate for silyl ether deprotection in multistep organic synthesis.

Key Comparative Insights :

Methyl Group: The 5-methyl group increases lipophilicity relative to non-methylated analogs, improving membrane permeability in drug candidates .

Spectroscopic Trends: IR Spectroscopy: All trifluoroacetyl derivatives exhibit strong C=O stretches near 1700–1730 cm⁻¹, with minor shifts depending on substituent electron-withdrawing/donating effects . NMR: The ¹⁹F NMR chemical shift for the trifluoromethyl group ranges between -73.11 ppm (1o) and -73.5 ppm (1p), reflecting subtle electronic variations .

Synthetic Accessibility :

  • Brominated derivatives (e.g., 1o, 1p) are synthesized via radical cross-coupling or transition-metal catalysis , whereas silyl-protected analogs (e.g., ) require sequential functionalization steps.

Applications :

  • Pharmaceuticals : Bromine serves as a handle for further functionalization (e.g., Suzuki couplings), while the CF₃ group enhances metabolic stability .
  • Materials Science : Derivatives with extended π-systems (e.g., biphenyl analogs in ) are explored as fluorinated liquid crystals or OLED components.

Research Findings and Challenges

  • Regioselectivity Issues : Synthesis of brominated trifluoroacetyl compounds often yields regioisomers (e.g., 3p and 3q in ), requiring advanced separation techniques like HPLC.
  • Stability : Trifluoroacetyl groups are prone to hydrolysis under basic conditions, necessitating anhydrous reaction environments .
  • Catalytic Efficiency : Pd-based catalysts (e.g., XPhos) show superior performance in arylations compared to traditional Cu systems, but cost remains a barrier for scale-up .

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